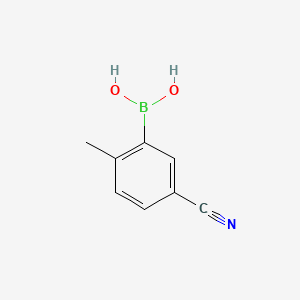
(5-Cyano-2-methylphenyl)boronic acid
Vue d'ensemble
Description
“(5-Cyano-2-methylphenyl)boronic acid” is a type of boronic acid that is used as a building block in organic synthesis . It has a molecular formula of C8H8BNO2 and a molecular weight of 160.96600 .
Synthesis Analysis
The synthesis of boronic acids like “(5-Cyano-2-methylphenyl)boronic acid” often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Molecular Structure Analysis
The molecular structure of “(5-Cyano-2-methylphenyl)boronic acid” consists of a phenyl ring with a cyano group (-CN) and a methyl group (-CH3) attached to it. The boronic acid group (-B(OH)2) is also attached to the phenyl ring .Chemical Reactions Analysis
Boronic acids like “(5-Cyano-2-methylphenyl)boronic acid” are involved in various chemical reactions. They are used in Suzuki–Miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . They can also be used in the synthesis of oligo-boronic acid receptors and aminoalkoxybiphenylnitriles for use as histamine-3 receptor ligands .Applications De Recherche Scientifique
Boronic Acid in Organic Synthesis and Materials Development
Catalysis and Enantioselective Reactions
Boronic acids have emerged as significant catalysts in enantioselective reactions, such as the aza-Michael addition of hydroxamic acid to quinone imine ketals. This particular application highlights the inherent catalytic properties of boronic acids, pushing forward the boundaries of boronic acid chemistry beyond their traditional use. Such catalytic activities pave the way for the synthesis of densely functionalized cyclohexanes, further emphasizing the broad utility of boronic acids in chemical synthesis (T. Hashimoto et al., 2015).
Sensing Applications
The unique properties of boronic acids extend into sensing applications, where their interactions with diols and strong Lewis bases like fluoride or cyanide anions are utilized. This capability allows for the development of both homogeneous and heterogeneous detection systems. Boronic acids' affinity for diols makes them particularly useful in biological labeling, protein manipulation, and the development of therapeutics, showcasing their versatility across various research fields (Karel Lacina et al., 2014).
Fluorescent Chemosensors and Biomedical Applications
Boronic acids are foundational in the creation of fluorescent chemosensors for detecting bioactive substances, crucial for disease diagnosis and treatment. The interaction between boronic acids and cis-1,2- or 1,3-diols forms the basis for developing sensors capable of detecting carbohydrates and bioactive substances with high specificity. This has led to significant advancements in fluorescent probe development, contributing to our understanding and interaction with biological systems (S. Huang et al., 2012).
Drug Delivery Systems
In the realm of biomedical applications, boronic acid-containing polymers have been explored for their potential in treating diseases such as HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them ideal candidates for developing new biomaterials. Such research is crucial for advancing drug delivery systems, where the controlled release and targeted delivery of therapeutics can significantly improve treatment outcomes (J. Cambre et al., 2011).
Safety And Hazards
“(5-Cyano-2-methylphenyl)boronic acid” is considered harmful if inhaled, in contact with skin, or if swallowed. In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .
Propriétés
IUPAC Name |
(5-cyano-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDZHWUWADJUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C#N)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681893 | |
| Record name | (5-Cyano-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyano-2-methylphenyl)boronic acid | |
CAS RN |
867333-43-5 | |
| Record name | (5-Cyano-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Cyano-2-methylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

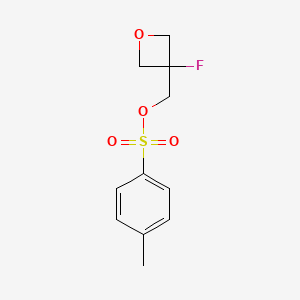
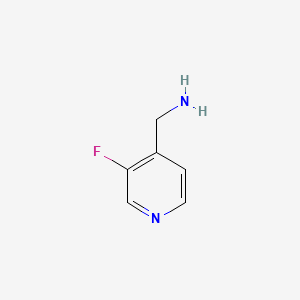
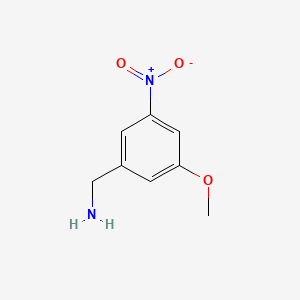
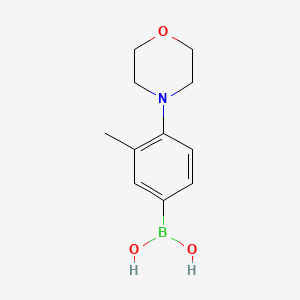
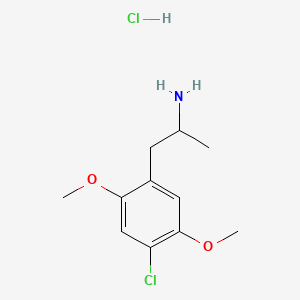

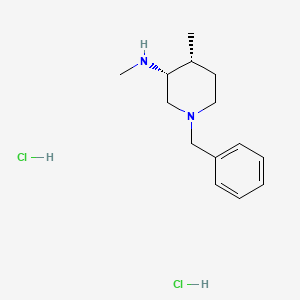
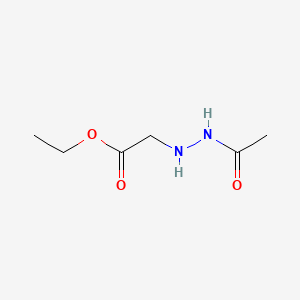
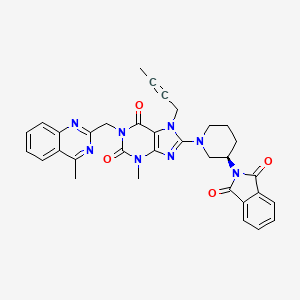
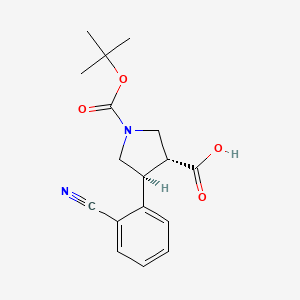
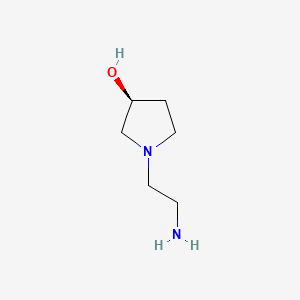
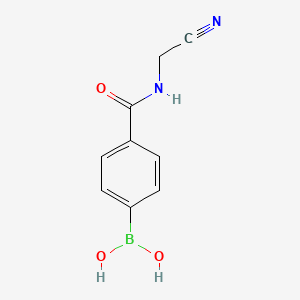
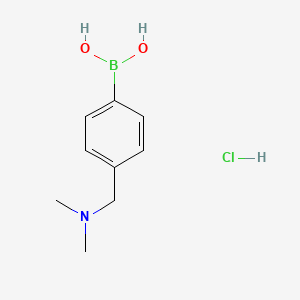
![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl](/img/no-structure.png)